Benzenecarboximidamide, 3-(4-chlorobenzoyl)-
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Overview
Description
Benzenecarboximidamide, 3-(4-chlorobenzoyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenecarboximidamide group attached to a 4-chlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 3-(4-chlorobenzoyl)- typically involves the reaction of benzenecarboximidamide with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 3-(4-chlorobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenecarboximidamide derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarboximidamide, 3-(4-chlorobenzoyl)- has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 3-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: A monochlorobenzoic acid with similar structural features.
4-Aminobenzenecarboximidamide: Another benzenecarboximidamide derivative with an amino group instead of a chlorobenzoyl group.
Uniqueness
Benzenecarboximidamide, 3-(4-chlorobenzoyl)- is unique due to the presence of both the benzenecarboximidamide and 4-chlorobenzoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61625-25-0 |
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Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-(4-chlorobenzoyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H11ClN2O/c15-12-6-4-9(5-7-12)13(18)10-2-1-3-11(8-10)14(16)17/h1-8H,(H3,16,17) |
InChI Key |
DDKXUKNBGZBUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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